1-(Fluoromethyl)-4-methoxybenzene

Overview

Description

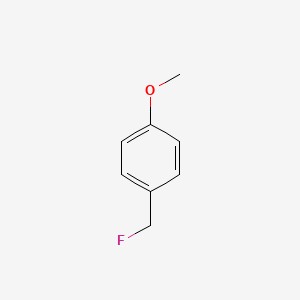

1-(Fluoromethyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a fluoromethyl group and a methoxy group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and methoxy substituents. The fluoromethyl group introduces significant electronegativity, while the methoxy group contributes to the compound’s reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Fluoromethyl)-4-methoxybenzene can be synthesized through various methods. One common approach involves the fluoromethylation of 4-methoxybenzene. This can be achieved using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. The monofluoromethyl group in 1-(Fluoromethyl)-4-methoxybenzene can serve as a bioisosteric replacement for other functional groups, improving pharmacokinetic properties.

- Antiviral Activity : Compounds similar to this compound have been studied for their antiviral properties. For instance, modifications involving fluorinated groups have shown promising results against hepatitis C virus (HCV) protease inhibitors, enhancing binding affinity and selectivity due to the unique electronic properties of fluorine .

- Anticancer Agents : Research has indicated that fluorinated compounds can exhibit increased potency against various cancer cell lines. For example, derivatives of fluorinated benzyl compounds have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules.

- Synthesis of Fluorinated Compounds : This compound can be employed in the synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed reactions. Such methods have demonstrated effective yields and selectivity, making it a valuable precursor in creating fluorinated ethers that are useful in medicinal chemistry .

- Functionalization Reactions : The presence of the methoxy group enhances the reactivity of the aromatic ring, allowing for electrophilic substitution reactions. This property is exploited to create a variety of substituted aromatic compounds that can be further modified for specific applications .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

- Liquid Crystals : Compounds with fluorinated moieties are often used in the formulation of liquid crystal displays (LCDs). The incorporation of this compound into liquid crystal mixtures can enhance thermal stability and electro-optical performance due to the strong dipole moments associated with fluorine atoms .

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers that exhibit improved chemical resistance and thermal stability. These polymers are valuable in coatings and advanced materials applications where durability is critical .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-4-methoxybenzene involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

1-(Chloromethyl)-4-methoxybenzene: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

1-(Hydroxymethyl)-4-methoxybenzene: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

Uniqueness

1-(Fluoromethyl)-4-methoxybenzene is unique due to the presence of the fluoromethyl group, which imparts distinct electronegativity and reactivity compared to its chloro, bromo, and hydroxymethyl analogs. This makes it particularly valuable in applications requiring specific electronic and steric properties.

Biological Activity

1-(Fluoromethyl)-4-methoxybenzene, also known as 4-methoxybenzyl fluoride , is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the introduction of a fluoromethyl group onto a methoxy-substituted benzene ring. Various methodologies have been employed, including:

- Nucleophilic substitution reactions using fluoromethylating agents.

- Palladium-catalyzed coupling reactions , which allow for the selective introduction of the fluoromethyl group under mild conditions.

Antitumor Activity

This compound has been investigated for its antitumor properties. A study highlighted that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- Breast cancer (MDA-MB-468 and MCF-7)

- Colon cancer (HT29 and HCT-116)

The compound demonstrated low micromolar GI50 values, indicating potent growth inhibition. Notably, co-incubation with cytochrome P450 inducers enhanced its activity, suggesting a mechanism involving metabolic activation .

Enzymatic Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. For instance, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival. The compound's IC50 values against various HDAC isoforms have been documented, revealing its efficacy in modulating gene expression related to cancer .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against pancreatic adenocarcinoma cell lines. The results indicated that the compound effectively reduced cell viability with IC50 values in the low micromolar range. This suggests a promising avenue for developing new therapeutic agents targeting resistant cancer types .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and activation of caspases . This pathway is critical for the therapeutic efficacy of many anticancer drugs.

Data Summary

| Biological Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Antitumor Activity | MDA-MB-468 | <1 |

| Antitumor Activity | HT29 | 5-10 |

| HDAC Inhibition | HDAC1 | 2 |

| HDAC Inhibition | HDAC6 | 3 |

Properties

IUPAC Name |

1-(fluoromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRFLCABDYIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459341 | |

| Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-39-5 | |

| Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.